Biochemical IRAK4 Inhibition Potency: IRAK4-IN-15 vs. IRAK4-IN-4 and PF-06650833
IRAK4-IN-15 demonstrates an IC₅₀ of 0.002 µM (2 nM) against recombinant IRAK4 in a biochemical assay . This places its potency between the ultra-potent clinical candidate PF-06650833 (IC₅₀ = 0.2 nM) and the early-stage tool compound IRAK4-IN-4 (IC₅₀ = 2.8 nM) . The 14-fold lower potency relative to PF-06650833 is offset by a more comprehensively characterized selectivity profile (see Evidence Item 2) and favorable predicted human PK, while the 1.4-fold improvement over IRAK4-IN-4 is accompanied by the absence of cGAS inhibition, a significant off-target liability present in IRAK4-IN-4 .
| Evidence Dimension | Biochemical IRAK4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.002 µM (2 nM) |
| Comparator Or Baseline | PF-06650833: 0.2 nM; IRAK4-IN-4: 2.8 nM |
| Quantified Difference | 10-fold less potent than PF-06650833; 1.4-fold more potent than IRAK4-IN-4 |
| Conditions | Recombinant IRAK4 kinase assay; vendor-reported conditions |
Why This Matters
This potency positioning makes IRAK4-IN-15 suitable for studies requiring potent IRAK4 engagement without the extreme potency of clinical candidates that may necessitate specialized handling or may exhibit different off-target profiles.
